molecular formula C17H19FN2O3S B11805553 2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid

2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid

Cat. No.: B11805553
M. Wt: 350.4 g/mol
InChI Key: NFXPJEJEWHNVMT-UHFFFAOYSA-N
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Description

2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring substituted with a fluoro-methylphenyl group and a pivalamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-3-methylphenyl)-1,3-thiazole-2-amine
  • 3-Fluorophenylboronic acid
  • 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

Uniqueness

2-(4-(4-Fluoro-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid is unique due to its combination of a fluoro-methylphenyl group and a pivalamido group on the thiazole ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-(2,2-dimethylpropanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H19FN2O3S/c1-9-7-10(5-6-11(9)18)14-12(8-13(21)22)24-16(19-14)20-15(23)17(2,3)4/h5-7H,8H2,1-4H3,(H,21,22)(H,19,20,23)

InChI Key

NFXPJEJEWHNVMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)F

Origin of Product

United States

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